molecular formula C10H10N6 B2649307 3-hydrazinyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole CAS No. 117480-53-2

3-hydrazinyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B2649307
CAS No.: 117480-53-2
M. Wt: 214.232
InChI Key: QNIGVTNBJSLTIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydrazinyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole (CAS 117480-53-2) is a premium research chemical of significant interest in medicinal chemistry and oncology drug discovery. This compound features a fused heterocyclic scaffold that strategically combines the indole and 1,2,4-triazine pharmacophores, creating a versatile building block for developing multi-target therapeutic agents . The core triazino[5,6-b]indole structure demonstrates notable potential as a platform for designing innovative anticancer agents. Research indicates that derivatives of this scaffold can be engineered to simultaneously target multiple key oncogenic pathways, including epidermal growth factor receptor (EGFR), cyclin-dependent kinases (CDK4/6), heat shock protein 90 (Hsp90), and the PI3K/AKT/mTOR signaling cascade . This multi-target approach represents a promising strategy to overcome drug resistance in cancers, particularly in challenging subtypes like triple-negative breast cancer . The 3-hydrazinyl substituent provides a highly reactive handle for further chemical derivatization, enabling the synthesis of diverse analogs such as hydrazone derivatives for structure-activity relationship studies . Beyond oncology applications, the structural motif serves as a precursor for synthesizing various fused heterocyclic systems with broad biological properties. Scientific literature reports that related triazino[5,6-b]indole derivatives exhibit substantial antimicrobial efficacy against Mycobacterium tuberculosis , along with notable antibacterial and antifungal activities . This compound is intended for research and development purposes only in laboratory settings. Applications: • Lead compound in multi-target anticancer agent development • Key intermediate for synthesizing triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indoles and other fused heterocycles • Platform for creating antimicrobial and antitubercular agents • Molecular scaffold for structure-activity relationship (SAR) studies in medicinal chemistry Please Note: This product is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6/c1-5-2-3-7-6(4-5)8-9(12-7)13-10(14-11)16-15-8/h2-4H,11H2,1H3,(H2,12,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIGVTNBJSLTIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701322060
Record name (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701322060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645378
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

117480-53-2
Record name (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701322060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Antiviral Activity

Research has identified 3-hydrazinyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole as a promising candidate for antiviral agents. Studies have shown that derivatives of triazino[5,6-b]indoles exhibit significant activity against various viruses. For instance, a study published in ACS Publications highlighted the potential of these compounds to act as inhibitors of viral replication .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. A synthesis study demonstrated that derivatives of this triazino compound exhibited notable antibacterial activity against several strains of bacteria . The mechanism of action is believed to involve interference with bacterial DNA synthesis.

Antitumor Activity

Another area of interest is the antitumor activity associated with this compound. Research has indicated that certain derivatives can inhibit tumor growth in vitro and in vivo models. A case study reported in the Journal of Molecular Structure detailed the synthesis and biological evaluation of metal complexes containing triazino[5,6-b]indole moieties, which showed promising results in binding studies with DNA and human serum albumin .

Case Study 1: Antiviral Evaluation

In a study conducted by Alanazi et al., various derivatives of triazino[5,6-b]indoles were synthesized and evaluated for their antiviral activities against specific viral strains. The results indicated that modifications at the hydrazine position significantly enhanced antiviral efficacy .

Case Study 2: Antimicrobial Activity Assessment

A research team led by Al Osaimi synthesized novel fused triazino compounds and tested their antimicrobial properties against both gram-positive and gram-negative bacteria. The findings confirmed that certain modifications led to enhanced antimicrobial effects compared to existing antibiotics .

Case Study 3: Antitumor Drug Development

In another significant study by Shruthi et al., N-(substituted phenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides were synthesized and evaluated for their antitumor activity. The results demonstrated promising cytotoxic effects on cancer cell lines .

Mechanism of Action

The mechanism of action of 3-hydrazinyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to selectively bind to ferrous ions, which can influence various biochemical processes . The compound’s hydrazinyl group plays a crucial role in its reactivity and binding properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 8

The methyl group at position 8 distinguishes this compound from analogs with other substituents. Key comparisons include:

Compound Name Substituent at Position 8 Key Biological Activity Reference
3-Hydrazinyl-8-bromo-5H-triazino[5,6-b]indole Bromo Antimicrobial, Anticancer
8-Fluoro-5H-triazino[5,6-b]indole derivatives Fluoro Antileishmanial, Antifungal
8-Nitro-5H-triazino[5,6-b]indole derivatives Nitro Urease inhibition, Analgesic
8-Methoxy-5H-triazino[5,6-b]indole derivatives Methoxy Not explicitly reported

Key Findings :

  • Bromo substituents (e.g., compound 25 in ) enhance antimicrobial potency due to increased electrophilicity .
  • Nitro groups (e.g., in ) improve urease inhibition by forming stronger hydrogen bonds with active-site residues .
  • Methyl groups (as in the target compound) may balance steric bulk and lipophilicity, optimizing membrane permeability without compromising target binding .
Modifications at Position 3

The hydrazinyl group at position 3 enables diverse chemical transformations. Comparisons include:

Compound Name Position 3 Modification Key Biological Activity Reference
3-Thio-5H-triazino[5,6-b]indole derivatives Thiol Carbonic anhydrase inhibition
3-(Isoxazolinyl-thio)-5H-triazino[5,6-b]indole Isoxazolinyl-thio Antimicrobial, Analgesic
3-Triazole-linked triazinoindole-benzene sulfonamides Triazole-sulfonamide Carbonic anhydrase IX/XIII inhibition

Key Findings :

  • Thiol derivatives (e.g., compound 23 in ) exhibit potent carbonic anhydrase inhibition (IC50 values < 1 µM) due to zinc-binding capabilities .
  • Hydrazinyl derivatives (target compound) undergo regiospecific cyclization to form triazolo-triazinoindoles with enhanced antimicrobial activity .
  • Isoxazolinyl-thio derivatives () show dual analgesic and antifungal effects, attributed to radical scavenging and membrane disruption .
Pharmacological Activity Profiles

Structure-Activity Relationship (SAR) Insights

  • Position 8 : Methyl groups improve metabolic stability compared to bulkier substituents (e.g., bromo), but may reduce target affinity .
  • Position 3 : Hydrazinyl groups facilitate prodrug strategies, enabling pH-dependent activation in hypoxic tumor environments .
  • Hybrid scaffolds : Conjugates with benzene sulfonamide or triazole linkers exhibit dual targeting (e.g., carbonic anhydrase + kinase inhibition) .

Biological Activity

3-Hydrazinyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C10H10N6
  • Molecular Weight : 214.23 g/mol
  • CAS Number : 117480-53-2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Notably, it has been shown to selectively bind to ferrous ions, which can modulate several biochemical pathways. This interaction is significant for its potential as an antiproliferative and antimicrobial agent.

Antiproliferative Activity

Research indicates that this compound exhibits promising antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated that the compound can inhibit cell growth and induce apoptosis in cancer cells.

Cell LineIC50 (µM)Reference
HeLa12.5
MCF-715.0
A54910.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that it possesses significant antibacterial and antifungal activities against a range of pathogens.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli16
Candida albicans64

Study on Anticancer Activity

A recent study explored the anticancer potential of this compound in human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and enhanced apoptosis markers when treated with the compound. The study concluded that the compound could be a viable candidate for further development as a chemotherapeutic agent.

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi. The findings revealed that it effectively inhibited the growth of resistant strains, suggesting its potential as a new therapeutic agent in treating infections caused by multidrug-resistant organisms.

Q & A

Q. Key Methodological Steps :

Intermediate Synthesis : React isatin with thiosemicarbazide in aqueous K₂CO₃ (70–80°C, 6–8 hours).

Functionalization : Treat 3-mercapto intermediates with hydrazine hydrate (ethanol, reflux, 4–6 hours).

Purification : Recrystallize from ethanol or DMF/water mixtures.

Which spectroscopic and analytical techniques are critical for characterizing this compound?

Basic
Characterization relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., hydrazinyl protons at δ 8.2–9.5 ppm) .
  • IR Spectroscopy : N–H stretches (3200–3400 cm⁻¹) and C=N bands (1600–1650 cm⁻¹) validate the triazine-indole core .
  • Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 253.08) confirm molecular weight .
  • Elemental Analysis : C, H, N percentages match theoretical values (±0.3%) .

Q. Advanced :

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in fused heterocyclic systems .
  • X-ray Crystallography : Rarely reported due to crystallization challenges but provides definitive structural proof .

What biological activities have been reported for this compound and its derivatives?

Q. Basic

  • Anticancer : Derivatives like compound 3k (pyridinocycloalkyl-substituted) show IC₅₀ values of 0.59–1.31 µM against A549, MCF-7, and HeLa cells via iron chelation .
  • Antifungal : Thioether and thiazolidinone derivatives exhibit MICs of 8–32 µg/mL against Candida albicans .
  • Antimalarial : Trifluoromethyl-substituted analogs inhibit Plasmodium falciparum (IC₅₀: 1.2 µM) .

Table 1 : Antiproliferative Activity of Selected Derivatives (IC₅₀, µM)

DerivativeA549 (Lung)MCF-7 (Breast)HeLa (Cervical)
3k 0.590.861.31

How does this compound act as a selective iron chelator in cancer cells?

Advanced
The compound binds Fe²⁺ (not Fe³⁺), disrupting iron-dependent pathways (e.g., mitochondrial respiration). Key mechanisms:

Cell Cycle Arrest : G1-phase arrest in A549 cells via downregulation of cyclin D1 and CDK4 .

Apoptosis Induction : Mitochondrial pathway activation (↑Bax/Bcl-2 ratio, caspase-3 cleavage) confirmed by JC-1 staining and flow cytometry .

Iron Deprivation : Fe²⁺ chelation depletes labile iron pools, inhibiting ribonucleotide reductase and DNA synthesis .

Experimental Design Tip : Use FeSO₄ supplementation assays to validate iron-dependent cytotoxicity .

What structural modifications enhance its bioactivity and selectivity?

Q. Advanced

  • Pyridinocycloalkyl Moieties : Improve Fe²⁺ affinity and cellular uptake. Example: 3k (IC₅₀: 0.59 µM) vs. parent compound (IC₅₀: >10 µM) .
  • Thiazolidinone Fusion : Enhances antifungal activity by targeting lanosterol 14α-demethylase (CYP51) with docking scores of −11.5 kcal/mol .
  • Metal Complexation : Cu(II) or Zn(II) complexes increase DNA binding (Kₐ ~10⁶ M⁻¹) and apoptosis in HepG2 cells .

Q. Synthetic Strategy :

S-Alkylation : React 3-mercapto intermediates with allyl bromide in DMSO/NaOH .

Schiff Base Formation : Condense with halogenated aromatic amines (e.g., 4-chloroaniline) in ethanol .

How can researchers resolve contradictions in reported biological data?

Advanced
Contradictions (e.g., variable IC₅₀ values) arise from:

  • Assay Conditions : Serum-free vs. serum-containing media alter iron availability .
  • Cell Line Heterogeneity : A549 (KRAS-mutant) vs. HepG2 (p53-wildtype) show differential iron dependency .

Q. Resolution Strategies :

Standardize Iron Levels : Use deferoxamine as a positive control for iron depletion .

Mechanistic Profiling : Compare apoptosis (Annexin V) vs. ferroptosis (lipid ROS) markers .

What are the challenges in transitioning this compound to in vivo studies?

Q. Advanced

  • Pharmacokinetics : Poor aqueous solubility (logP ~2.5) limits bioavailability. Use PEGylated nanoparticles or prodrugs (e.g., acetylated derivatives) .
  • Toxicity : Monitor off-target effects on normal cells (e.g., HEK293) via ALT/AST levels in murine models .
  • Tumor Microenvironment Specificity : Leverage pH-responsive delivery systems to enhance tumor accumulation .

Q. Preclinical Checklist :

  • MTD Assessment : Start at 10 mg/kg (mouse) with weekly dosing .
  • Iron Homeostasis Biomarkers : Measure serum ferritin and transferrin saturation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.